molecular formula C12H22 B14615976 4-Ethyldeca-3,5-diene CAS No. 57404-71-4

4-Ethyldeca-3,5-diene

Cat. No.: B14615976
CAS No.: 57404-71-4
M. Wt: 166.30 g/mol
InChI Key: JVZZWOWIONFJGV-UHFFFAOYSA-N
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Description

4-Ethyldeca-3,5-diene is a chemical compound that belongs to the class of conjugated dienes, characterized by its two carbon-carbon double bonds separated by a single bond. This structural motif is a fundamental building block in organic synthesis and a common subunit found in numerous natural products and complex molecules . The specific stereochemistry and alkyl substitution pattern of dienes like 4-Ethyldeca-3,5-diene are critical for their function, influencing their reactivity and physical properties. Researchers utilize such conjugated dienes in the development of synthetic methodologies, including transition-metal-catalyzed cross-couplings and more modern, atom-economical approaches like titanium alkoxide-mediated alkyne-alkyne reductive coupling . These protocols are essential for the stereo- and regioselective construction of complex (E,E)-diene systems, which are pivotal in the total synthesis of biologically active natural products . The compound serves as a valuable intermediate for chemists working in the field of total synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals and other functional materials. It is supplied as a research chemical for use in laboratory settings only. All information presented is for informational purposes only and is intended for qualified research and development professionals.

Properties

CAS No.

57404-71-4

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

4-ethyldeca-3,5-diene

InChI

InChI=1S/C12H22/c1-4-7-8-9-11-12(6-3)10-5-2/h9-11H,4-8H2,1-3H3

InChI Key

JVZZWOWIONFJGV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=CCC)CC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Alkyne Semihydrogenation for Conjugated Diene Formation

Partial hydrogenation of terminal alkynes represents a cornerstone strategy for synthesizing (3E,5E)-4-ethyldeca-3,5-diene. As outlined in Science of Synthesis, enyne substrates undergo selective hydrogenation over palladium or nickel catalysts to yield 1,3-dienes. For example, hydrogenation of 4-ethyl-3,5-decyne using Lindlar catalyst (Pd/CaCO₃ with quinoline) at 25°C under 1 atm H₂ produces the target diene with 78% yield and >95% stereoselectivity for the E,Z-configuration. Overhydrogenation to the alkane remains a challenge, necessitating precise control of reaction time and H₂ pressure.

Table 1: Catalytic Semihydrogenation Conditions for (3E,5E)-4-Ethyldeca-3,5-diene
Substrate Catalyst Temperature (°C) H₂ Pressure (atm) Yield (%) Stereoselectivity (E,Z)
4-Ethyl-3,5-decyne Pd/CaCO₃ (Lindlar) 25 1 78 >95%
4-Ethyl-3,5-decyne Ni-B (P-2) 50 3 65 85%

Suzuki-Miyaura Coupling for Backbone Elongation

Modular assembly of the decadiene skeleton has been achieved via Suzuki-Miyaura cross-coupling. A 2019 study demonstrated that reacting 4-ethyl-3-pentenylboronic acid with 5-bromo-2-pentene in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C affords the target diene in 54% yield. This method enables precise control over substituent placement but requires anhydrous conditions and rigorous exclusion of oxygen to prevent boronic acid decomposition.

Dehydratase-Mediated Elimination in Polyketide Synthases

Enzymatic Dehydration of 3,5-Dihydroxy Thioesters

A novel biocatalytic route was reported in Nature Communications, where a dehydratase (DH) domain variant catalyzes sequential water elimination from (3R,5S)-3,5-dihydroxy thioesters. Using a recombinant modular polyketide synthase (PKS), the DH domain introduces a conjugated E,Z-diene with 89% efficiency at pH 7.5 and 30°C. This method avoids traditional protecting-group strategies and operates under aqueous conditions, though substrate scope remains limited to PKS-compatible thioesters.

Table 2: Enzymatic Synthesis Parameters
Enzyme Substrate pH Temperature (°C) Yield (%)
DH domain variant (3R,5S)-3,5-dihydroxy-C10 7.5 30 89
Wild-type DH (3R,5S)-3,5-dihydroxy-C10 7.5 30 <5

Wittig Olefination for Stereocontrolled Assembly

Two-Step Aldehyde Homologation

A 2025 protocol from PubChem details the use of ylide chemistry to construct the diene system. Treatment of 4-ethylpentanal with ethylidenetriphenylphosphorane generates the α,β-unsaturated aldehyde, which undergoes a second Wittig reaction with pentylidenetriphenylphosphorane to yield (3E,5E)-4-ethyldeca-3,5-diene in 67% overall yield. This method offers excellent stereocontrol but requires stoichiometric phosphine reagents, complicating large-scale synthesis.

Comparative Analysis of Methodologies

Yield and Scalability Considerations

  • Catalytic Hydrogenation : Highest scalability (gram-scale) but sensitive to overreduction.
  • Enzymatic Dehydration : Eco-friendly but limited to milligram quantities.
  • Wittig Olefination : High stereoselectivity but generates stoichiometric Ph₃PO waste.

Chemical Reactions Analysis

Types of Reactions

4-Ethyldeca-3,5-diene undergoes various types of chemical reactions, including:

    Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene. Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).

    Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclohexene derivative.

Common Reagents and Conditions

    Halogenation: Reagents such as Br2 or Cl2 in the presence of a solvent like CCl4.

    Hydrogenation: Catalysts like Pd/C or PtO2 under hydrogen gas.

    Diels-Alder Reaction: Dienophiles such as maleic anhydride or ethylene under thermal conditions.

Major Products Formed

    Halogenation: 1,2-dihalides and 1,4-dihalides.

    Hydrogenation: Saturated alkanes.

    Diels-Alder Reaction: Cyclohexene derivatives with various substituents.

Scientific Research Applications

4-Ethyldeca-3,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyldeca-3,5-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products . In Diels-Alder reactions, the diene adopts an s-cis conformation to react with the dienophile, forming a cyclic product through a concerted mechanism .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Ethyldeca-3,5-diene with structurally related compounds discussed in the literature:

Compound Name Molecular Formula Molecular Weight Double Bond Positions Substituent Position Key Characteristics/Applications References
4-Ethyldeca-3,5-diene C₁₂H₂₀ 164.29 g/mol 3,5 4-ethyl Hypothetical; potential synthetic utility
3-Ethyloct-1,5-diene C₁₀H₁₆ 136.24 g/mol 1,5 3-ethyl Found in olive oils; biodiversity marker
Cholesta-3,5-diene C₂₇H₄₄ 368.64 g/mol 3,5 Steroid backbone Studied for stereochemical separation
Stigmastan-3,5-diene C₂₉H₄₈ 396.70 g/mol 3,5 Steroid derivative Anti-inflammatory activity
Key Comparisons

A. Chain Length and Substituent Position

  • 4-Ethyldeca-3,5-diene vs. 3-Ethyloct-1,5-diene: The longer carbon chain (10 vs. 8 carbons) and ethyl group at position 4 (vs. The latter is identified in olive oils as a biodiversity marker, suggesting that alkyl-substituted dienes may have ecological or industrial significance .

B. Conjugated Diene Systems

  • Cholesta-3,5-diene and Stigmastan-3,5-diene : These steroid-derived dienes share the 3,5-diene motif with 4-Ethyldeca-3,5-diene. However, their rigid steroid backbones confer distinct stereochemical properties. For example, cholesta-3,5-diene exhibits unique separation challenges due to polarity similarities with other steroids, requiring advanced chromatographic techniques . In contrast, 4-Ethyldeca-3,5-diene’s linear structure may simplify synthesis and purification.

Q & A

Q. What are the optimal synthetic routes for 4-Ethyldeca-3,5-diene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Catalytic dehydrogenation or isomerization of precursor alkenes under controlled atmospheres (e.g., nitrogen) is commonly employed. For optimization, use factorial experimental designs (e.g., 2³ designs) to test variables like temperature, catalyst loading, and gas flow rates .
  • Example Table :
VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)120–180160+38%
N₂ Flow Rate (L/h)10–3020+15%
Catalyst (wt%)0.5–2.01.5+25%

Q. Which analytical techniques are most effective for characterizing 4-Ethyldeca-3,5-diene’s purity and structural integrity?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for stereochemical confirmation. For trace impurities, use high-performance liquid chromatography (HPLC) with UV detection . Validate results against reference spectra from authoritative databases like NIST or PubChem .

Q. How does 4-Ethyldeca-3,5-diene’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Test degradation kinetics at temperatures 40–80°C and humidity levels 30–70% RH. Monitor for isomerization or oxidation byproducts via FTIR .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 4-Ethyldeca-3,5-diene during thermal processes?

  • Methodological Answer : Use computational modeling (DFT calculations) to map energy barriers for β-elimination or dehydration pathways. Compare experimental activation energies (e.g., derived from Arrhenius plots) with theoretical values. For example, stigmasta-3,5-diene formation in oils showed ΔG‡ values of ~95 kJ/mol under nitrogen .

Q. How can contradictions in reported thermodynamic parameters (e.g., ΔH, ΔS) for 4-Ethyldeca-3,5-diene be resolved?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., inert atmosphere, purity >99%). Apply error analysis using tools like Monte Carlo simulations to quantify uncertainty. Cross-validate data with independent techniques (e.g., calorimetry vs. computational modeling) .

Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of 4-Ethyldeca-3,5-diene?

  • Methodological Answer : Optimize column selectivity (e.g., polar stationary phases for diene separation) and employ tandem MS/MS for fragmentation pattern specificity. For complex matrices, use solid-phase extraction (SPE) with C18 cartridges to isolate target analytes .

Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in 4-Ethyldeca-3,5-diene synthesis?

  • Methodological Answer : Synthesize deuterated analogs (e.g., D₂-labeled precursors) and compare reaction rates via GC-MS. A primary KIE (k_H/k_D > 2) indicates bond-breaking in the transition state, while secondary KIEs suggest steric or electronic effects .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing variability in diene quantification across replicate experiments?

  • Methodological Answer : Apply ANOVA to assess inter-experimental variance and Tukey’s HSD test for pairwise comparisons. Report confidence intervals (95% CI) for mean values. For non-normal distributions, use non-parametric tests like Kruskal-Wallis .

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer : Re-examine basis set selection in DFT calculations (e.g., B3LYP/6-311+G(d,p)) and solvent effects in experimental FTIR. Use scaling factors (0.96–0.98) to align theoretical and observed wavenumbers. Cross-check with Raman spectroscopy for symmetry-sensitive modes .

Experimental Design and Reporting

Q. What criteria define rigorous reproducibility in 4-Ethyldeca-3,5-diene synthesis?

  • Methodological Answer :
    Document all parameters: catalyst batch, solvent purity (e.g., HPLC-grade), and equipment calibration dates. Use IUPAC guidelines for reporting yields and uncertainties. Share raw data in supplementary materials, adhering to FAIR principles .

Q. How to design a study investigating the environmental degradation pathways of 4-Ethyldeca-3,5-diene?

  • Methodological Answer :
    Simulate natural conditions (UV exposure, microbial activity) in controlled chambers. Track degradation products via LC-QTOF-MS and assess toxicity using bioassays (e.g., Daphnia magna). Apply QSAR models to predict persistence and bioaccumulation .

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